molecular formula C19H21FN2O4S B2718609 4-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide CAS No. 1172396-12-1

4-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide

Cat. No.: B2718609
CAS No.: 1172396-12-1
M. Wt: 392.45
InChI Key: BFOZTXWMCSCTQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide is a synthetic organic compound characterized by its unique structural configuration, combining fluorinated aromatic sulfonamides with tetrahydroquinoline derivatives. This compound holds significant interest due to its multifaceted applications in scientific research and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide typically involves a multi-step process:

  • Formation of 1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinoline: : This step involves the acylation of 1,2,3,4-tetrahydroquinoline using methoxyacetyl chloride under basic conditions.

  • Sulfonamide Formation: : The intermediate is then reacted with 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of a base to form the final compound.

Industrial Production Methods

Large-scale synthesis usually follows similar routes but requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can undergo oxidation reactions at the methoxyacetyl group.

  • Reduction: : Selective reduction can occur at the sulfonamide or fluorinated aromatic ring under specific conditions.

  • Substitution: : Nucleophilic substitution reactions are possible at the fluorine-substituted aromatic ring.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like m-chloroperbenzoic acid.

  • Reduction: : Employing reducing agents such as lithium aluminum hydride.

  • Substitution: : Using nucleophiles like amines or alkoxides under basic conditions.

Major Products Formed

Products vary depending on reaction conditions, typically involving modifications to the sulfonamide or aromatic rings, leading to derivatives with potentially altered biological activities.

Scientific Research Applications

This compound finds usage across various fields due to its pharmacological potential and chemical versatility:

Chemistry

  • Used as a building block in synthetic organic chemistry for the development of new molecules with desired properties.

Biology

  • Investigated for its potential as a biochemical probe to study cellular pathways.

Medicine

  • Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biochemical pathways is beneficial.

Industry

  • Utilized in the development of novel materials with specialized functions due to its unique structural properties.

Mechanism of Action

4-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide exerts its effects through interaction with specific molecular targets:

  • Binding to Enzymes or Receptors: : It may inhibit or activate enzymes/receptors involved in critical biological pathways.

  • Modulating Pathways: : By altering the activity of these targets, it influences biochemical processes such as signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Unique Aspects

  • The combination of fluorinated sulfonamide and tetrahydroquinoline makes it distinct in terms of chemical reactivity and biological activity.

Similar Compounds

  • N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: : Similar but lacks the fluorine atom, which may result in different reactivity and biological effects.

  • 4-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide: : Similar structure but with chlorine instead of fluorine, which might exhibit different pharmacokinetic properties.

Hopefully, that paints a vivid picture of this intriguing compound! If there's anything specific you want to dive deeper into, just let me know!

Properties

IUPAC Name

4-fluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S/c1-13-10-16(7-8-17(13)20)27(24,25)21-15-6-5-14-4-3-9-22(18(14)11-15)19(23)12-26-2/h5-8,10-11,21H,3-4,9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOZTXWMCSCTQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.